Mafosfamide

説明

Mafosfamide is a synthetic oxazaphosphorine derivative with antineoplastic properties. Mafosfamide alkylates DNA, forming DNA cross-links and inhibiting DNA synthesis. Although closely related to cyclophosphamide, mafosfamide, unlike cyclophosphamide, does not require hepatic activation to generate its active metabolite 4-hydroxy-cyclophosphamide; accordingly, mafosfamide is potentially useful in the intrathecal treatment of neoplastic meningitis.

科学的研究の応用

Intrathecal Administration in Neoplastic Meningitis

Mafosfamide has been explored for intrathecal (IT) administration in the treatment of neoplastic meningitis. Preclinical studies and a phase I trial demonstrated its potential efficacy at certain dosages, with the cytotoxic target exposure being achievable in ventricular cerebrospinal fluid (CSF) after intraventricular dosing. The recommended phase II dose for IT mafosfamide, without concomitant analgesia, is 5 mg over 20 minutes (Blaney et al., 2005).

Enhancement of Cytotoxic T Lymphocyte Growth

Mafosfamide has been shown to enhance the growth of cytotoxic T lymphocytes (CTL) from tumor-bearing host mice. It selectively inhibits suppressor cells that limit the long-term expansion of splenic CTL in culture and inhibit adoptive immunotherapy of solid tumors (Inge et al., 1992).

Bone Marrow Purging

Mafosfamide is used for bone marrow purging, with the aim of destroying leukemic cells while sparing normal hematopoietic stem cells. This process is crucial for autologous bone marrow transplantation. The variability in drug sensitivity among patients suggests the need for dose adjustment on an individual basis (Douay et al., 1989).

Cell-Cycle Disruption and Apoptosis Induction

Mafosfamide induces cell-cycle disruptions and apoptosis in HL60 leukemic cells. It generates 4-hydroxycyclophosphamide and is associated with S-phase accumulation, G2-phase arrest, and morphological and biochemical evidence of apoptosis (Davidoff & Mendelow, 1993).

Clinical Trials and Anticancer Research

Mafosfamide's effectiveness in various cancer cells has led to clinical trials, particularly for intrathecal administration in patients with neoplastic meningitis. It has shown good tolerability and efficacy in these trials (Mazur et al., 2012).

Apoptotic Death in Lymphoblastoid Cells

Research on mafosfamide's effect on lymphoblastoid cells revealed that it induces apoptosis in a dose and time-dependent manner, with a more pronounced effect in p53(wt) cells. DNA replication blockage and transcriptional inhibition were identified as upstream processes initiating apoptosis (Goldstein, Roos, & Kaina, 2008).

Regional Fibrosis After Intraperitoneal Administration

Mafosfamide administered intraperitoneally causes a delayed, dose-dependent fibrotic peritoneal reaction. This reaction might complicate the interpretation of in vivo studies and presents a challenge for clinical development of mafosfamide for regional therapies (Roberts et al., 2004).

特性

IUPAC Name |

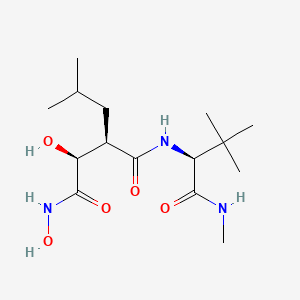

2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUUPFTVAPUWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N2O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869012 | |

| Record name | 2-({2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}sulfanyl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mafosfamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one](/img/structure/B1193023.png)

![N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)